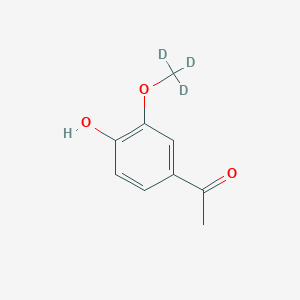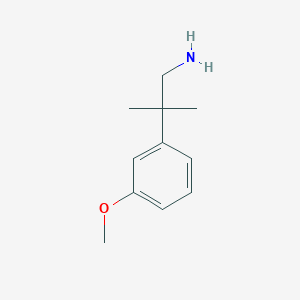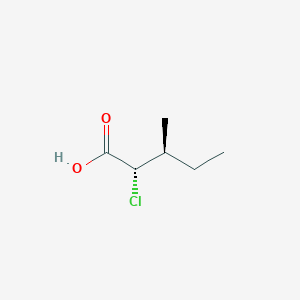
(2S,3S)-2-Chloro-3-methylvaleric Acid
Overview
Description
(2S,3S)-2-Chloro-3-methylvaleric Acid is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Chloro-3-methylvaleric Acid can be achieved through several methods. One common approach involves the chlorination of (2S,3S)-3-methylvaleric acid using thionyl chloride or phosphorus trichloride under controlled conditions . Another method includes the use of flow microreactor systems for the efficient and sustainable synthesis of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced technologies such as continuous flow reactors has improved the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Chloro-3-methylvaleric Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (2S,3S)-3-methylvaleric acid.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with halogens like bromine and chlorine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Addition: Halogens such as bromine or chlorine in the presence of inert solvents like carbon tetrachloride.
Major Products
Substitution: (2S,3S)-3-methylvaleric acid.
Elimination: Alkenes such as 2-methyl-2-pentene.
Addition: Vicinal dihalides like 2,3-dichloro-3-methylvaleric acid.
Scientific Research Applications
(2S,3S)-2-Chloro-3-methylvaleric Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-Chloro-3-methylvaleric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and activation, as well as modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-Chloro-3-methylvaleric Acid
- (2S,3S)-2-Chloro-3-hydroxyvaleric Acid
- (2S,3S)-2-Chloro-3-methylbutanoic Acid
Uniqueness
(2S,3S)-2-Chloro-3-methylvaleric Acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and analogs . This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(2S,3S)-2-chloro-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYSXXQDOZTXAE-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453336 | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32653-34-2 | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2S,3S)-2-Chloro-3-methylpentanoic acid used in liquid crystal synthesis?
A1: (2S,3S)-2-Chloro-3-methylpentanoic acid acts as a chiral building block in the synthesis of liquid crystal dopants and polymers. [, ] In the research presented, it specifically reacts with a methylthiopyrimidine compound to form the chiral ester 4-[2-(7S-methylnonanyl)oxy-5-pyrimidinyl]phenyl(2S,3S)-2-chloro-3-methylpentanoate. This reaction proceeds via the formation of a diazonium salt intermediate. [] This chiral ester serves as a dopant, influencing the properties of the liquid crystal mixture. Similarly, this acid is incorporated as a chiral center within the side chains of ferroelectric liquid crystalline polymers. []
Q2: How does the structure of (2S,3S)-2-Chloro-3-methylpentanoic acid contribute to the properties of the final liquid crystal materials?
A2: The (2S,3S) configuration of the chlorine and methyl groups on the pentanoic acid backbone introduces chirality into the molecule. [, ] This chirality is essential for inducing and controlling the helical arrangement of molecules within the liquid crystal phase, influencing properties such as the selective reflection of light and ferroelectricity. [] The research observed a shift in the wavelength of selectively reflected light based on temperature changes in the chiral smectic C (SmC*) phase. [] This highlights the important role of (2S,3S)-2-Chloro-3-methylpentanoic acid's stereochemistry in dictating liquid crystal behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



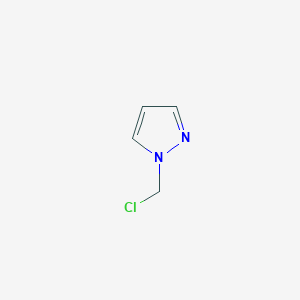
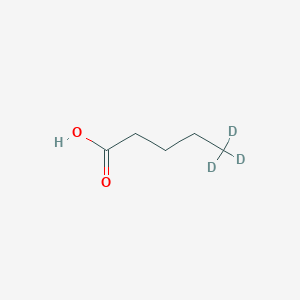
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)


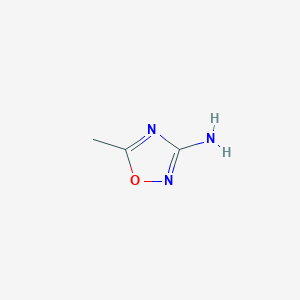

![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)

